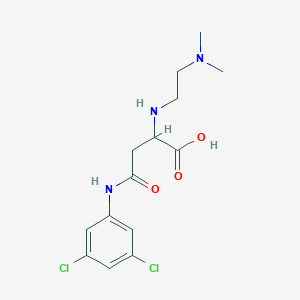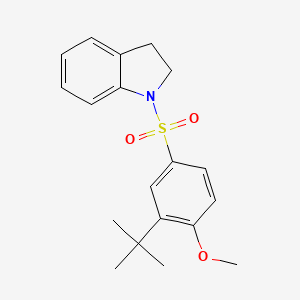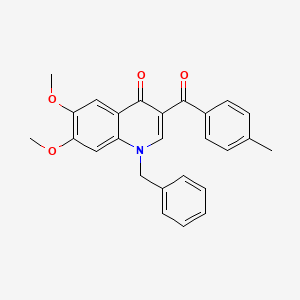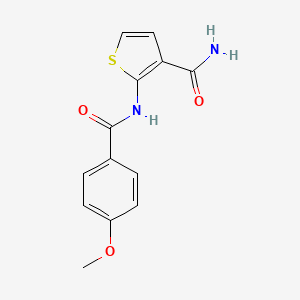
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, also known as DMQX, is a potent and selective antagonist of the AMPA receptor. It was first synthesized in the 1990s and has since been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Scientific Research Applications
Pharmaceutical Research
This compound is a quinazolinone derivative, a class known for its broad range of biological activities. It has potential applications in drug discovery, particularly as a scaffold for synthesizing molecules with diverse physiological significance . Quinazolinones have been investigated for their antimicrobial properties and structure-activity relationships, making them valuable in developing new antibiotics .
Anticancer Agent Development
Quinazolinones exhibit anticancer properties, and derivatives of this class have been used in the treatment of lung and pancreatic cancers . The compound could serve as a precursor in synthesizing new anticancer agents, given its structural similarity to active molecules.
Antibacterial and Antifungal Applications
Due to the increasing resistance to existing antibiotics, there is a significant interest in quinazolinones as they have shown promising antibacterial and antifungal activities . This compound could be pivotal in synthesizing new agents to combat resistant bacterial and fungal strains.
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic effects of quinazolinones make them suitable for pain management and inflammation research . This compound could be modified to enhance these properties for therapeutic applications.
Neurological Disorders Treatment
Quinazolinones have been reported to have anticonvulsant and anti-Parkinsonism activities . Research into derivatives of 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one could lead to new treatments for neurological disorders.
Antioxidant Properties
These compounds can also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This property can be harnessed in developing supplements or drugs that help mitigate oxidative damage.
Sedative and Hypnotic Effects
Quinazolinones have been used as sedatives and hypnotics . Research into 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one could contribute to the development of new sleep aids or anxiolytic drugs.
Antiviral Research
The potential antiviral activities of quinazolinones are another area of interest, especially in the wake of emerging viral diseases . This compound could be a starting point for synthesizing agents that target specific viral mechanisms.
properties
IUPAC Name |
6-methoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)12-9-5-4-7(15-3)6-8(9)10(14)13-11/h4-6,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNRIMCWCYMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C=C(C=C2)OC)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2949536.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2949538.png)




![4-[(E)-2-(1-naphthyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2949545.png)
![2-[(E)-2,4-dichloro-2-butenyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione](/img/structure/B2949546.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate](/img/structure/B2949548.png)
![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)


